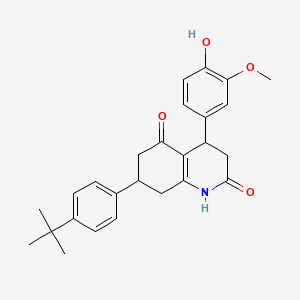

![molecular formula C14H13BrN4S B5552351 3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Descripción general

Descripción

Triazolopyrimidines are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The compound 3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine falls within this category, demonstrating the importance of triazolopyrimidines in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of related triazolopyrimidine derivatives has been achieved through reactions involving amino-triazole and various aldehydes or ketones. The use of iodobenzene diacetate in dichloromethane has been reported for the oxidation of pyrimidinylhydrazones, leading to the formation of triazolopyrimidines with potential antibacterial activity (Kumar et al., 2009).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The crystal structure and spectroscopic characterization of similar compounds have provided insights into their geometrical parameters and electronic structures, contributing to a deeper understanding of their chemical behavior (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including ring rearrangements, substitutions, and cyclizations. The presence of halogen functionalities on the pyrimidine nucleus allows for further diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution, highlighting their versatility as synthetic intermediates (Tang et al., 2014).

Aplicaciones Científicas De Investigación

Molecular Self-Assembly and Light-Emitting Properties

The compound 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone, a derivative similar to the queried compound, exhibits the ability to self-assemble into supramolecular microfibers. These fibers demonstrate blue organic light-emitting properties, marking a significant development in the field of molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Liu et al., 2008).

Antimicrobial Activities

Compounds featuring the 1,2,4-triazolo[4,3-c]pyrimidine ring, such as the one , have been synthesized and exhibit antimicrobial activities. For instance, various thieno and furopyrimidine derivatives, including those with the 1,2,4-triazolo[4,3-c]pyrimidine structure, have shown effectiveness against microbial strains (Hossain & Bhuiyan, 2009).

Antibacterial Properties

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to the compound of interest, have been developed for their antibacterial properties. For example, a study synthesized a novel derivative and evaluated its efficacy against various bacterial strains, finding notable antibacterial activity (Lahmidi et al., 2019).

Synthesis and Potential Medical Applications

Research has also focused on the synthesis of various derivatives of 1,2,4-triazolo[4,3-a]pyrimidine, exploring their potential applications in medical fields. These studies have shed light on the methods of creating these compounds and their possible therapeutic uses (Abdel-fattah et al., 1992).

Propiedades

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDBHMXHCQCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320248 | |

| Record name | 3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine | |

CAS RN |

221120-62-3 | |

| Record name | 3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)